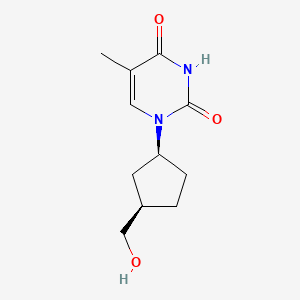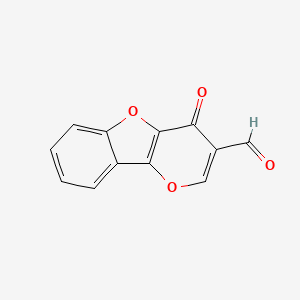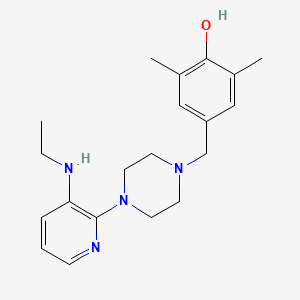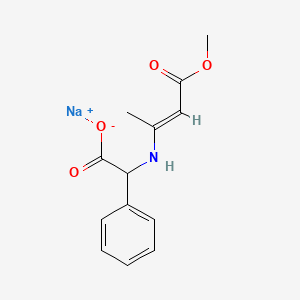
Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate is a chemical compound with the molecular formula C13H16NNaO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a propenyl group attached to an amino phenylacetate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate involves multiple steps. One common method includes the condensation of 3-methoxy-1-methyl-3-oxo-1-propenylamine with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium ®-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-1,4-cyclohexadiene-1-acetate
- Sodium (2R)-2-cyclohexa-1,4-dien-1-yl-2-[(E)-4-methoxy-4-oxobut-2-en-2-yl]aminoacetate
Uniqueness
Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate is unique due to its specific structural features, such as the presence of both methoxy and propenyl groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications and mechanisms of action.
Propiedades
Número CAS |
2975-08-8 |
|---|---|
Fórmula molecular |
C13H14NNaO4 |
Peso molecular |
271.24 g/mol |
Nombre IUPAC |
sodium;2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate |
InChI |
InChI=1S/C13H15NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/p-1/b9-8+; |
Clave InChI |
VWAWMPXOFHGGMY-HRNDJLQDSA-M |
SMILES isomérico |
C/C(=C\C(=O)OC)/NC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
SMILES canónico |
CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


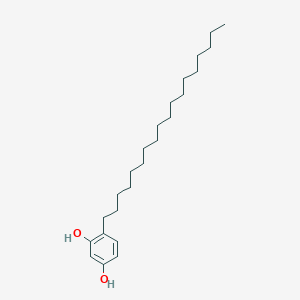
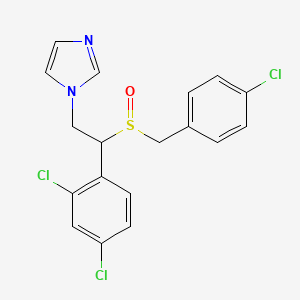
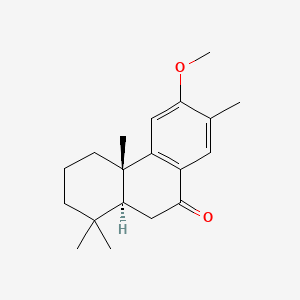

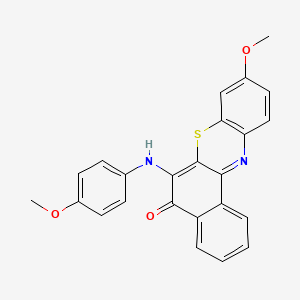
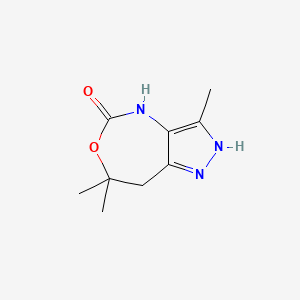
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)

